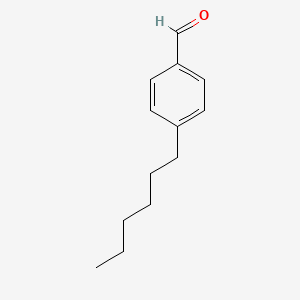

Benzaldehyde, 4-hexyl-

Descripción general

Descripción

Benzaldehyde, 4-hexyl- is a chemical compound with the formula C13H18O2 . It is a derivative of benzaldehyde, which is one of the simplest aromatic aldehydes and one of the most industrially useful .

Synthesis Analysis

The synthesis of substituted benzaldehydes, including Benzaldehyde, 4-hexyl-, can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another approach involves the catalytic hydrogenation of methyl benzoate to produce benzaldehyde . This process aligns with the principles of atom economy and green production .Molecular Structure Analysis

The molecular structure of Benzaldehyde, 4-hexyl- is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 206.2808 .Chemical Reactions Analysis

Benzaldehyde, the parent compound of Benzaldehyde, 4-hexyl-, is easily oxidized to benzoic acid . This oxidation can impede the desired reaction, so freshly distilled benzaldehyde is used . The concentration of reactants and temperatures of solutions are critical to obtaining a good yield .Aplicaciones Científicas De Investigación

Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives, including 4-hexyl-benzaldehyde, have been investigated for their use as linkers in solid phase organic synthesis. Such linkers facilitate the attachment of molecules to resins, enabling subsequent chemical transformations and the easy separation of products. This research highlighted the utility of benzaldehyde derivatives in synthesizing a range of compounds, such as secondary amines and amides, by derivatization with appropriate electrophiles. The cleavage of the desired product from the support is achieved with high yield and purity (Swayze, 1997).

Photocatalysis

Graphitic carbon nitride (g-C3N4) modified through thermal, chemical, and mechanical processes has been employed as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This study exemplifies the push towards green chemistry, utilizing water as a solvent and operating under ambient conditions with LED lighting. The modifications to g-C3N4 significantly enhanced photocatalytic activity, offering an environmentally friendly approach to benzaldehyde production (Lima et al., 2017).

Enzymatic Production

The enzymatic production of benzaldehyde from L-phenylalanine has been explored using a mutant form of 4-hydroxymandelate synthase. This biotechnological approach to benzaldehyde production leverages the natural metabolic pathways of microorganisms, offering a sustainable and efficient method. The engineered enzyme exhibited significantly higher activity compared to the wild type, demonstrating the potential of genetic and enzyme engineering in producing valuable chemical compounds (Takakura et al., 2022).

Catalysis

NiFe2O4 nanoparticles have been identified as an efficient and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. This research underscores the importance of developing novel catalytic materials that can drive chemical reactions efficiently while being recoverable and reusable, aligning with the principles of sustainable and green chemistry (Iraqui et al., 2020).

Mecanismo De Acción

Target of Action

It’s worth noting that benzaldehydes, in general, have been found to target cellular antioxidation systems .

Mode of Action

It is known that benzaldehydes disrupt cellular antioxidation systems . This disruption can lead to destabilization of cellular redox homeostasis, thereby inhibiting microbial growth .

Biochemical Pathways

Benzaldehydes have been found to disrupt cellular antioxidation systems , which could potentially affect various biochemical pathways related to redox homeostasis.

Result of Action

Benzaldehydes, in general, have been found to inhibit microbial growth by disrupting cellular redox homeostasis .

Safety and Hazards

Direcciones Futuras

The synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics, was achieved through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate . This research underscores the potential for optimizing catalysts to enhance the efficiency and sustainability of benzaldehyde synthesis . Another study developed a novel strategy in which catalytic processes are suitable for the selective hydrogenation of benzaldehyde under visible light illumination .

Propiedades

IUPAC Name |

4-hexylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNAJRBXIMJEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068522 | |

| Record name | Benzaldehyde, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 4-hexyl- | |

CAS RN |

49763-69-1 | |

| Record name | 4-Hexylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hexylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

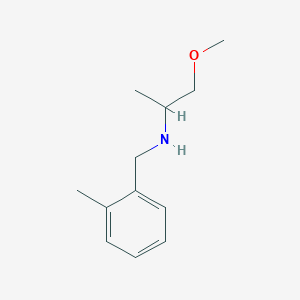

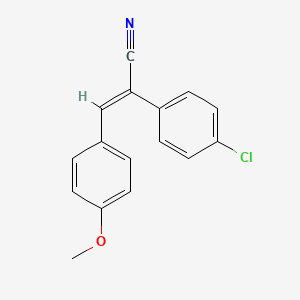

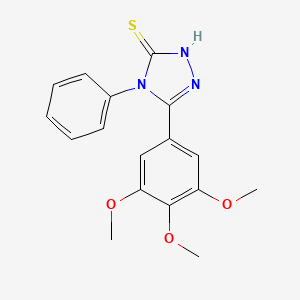

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1618705.png)

![4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B1618708.png)

![(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1618709.png)

![5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1618711.png)